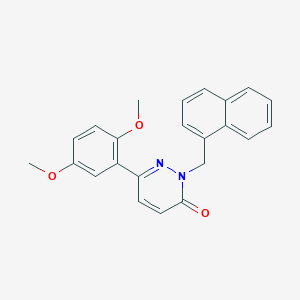
6-(2,5-dimethoxyphenyl)-2-(naphthalen-1-ylmethyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,5-dimethoxyphenyl)-2-(naphthalen-1-ylmethyl)pyridazin-3(2H)-one, also known as DPM-1001, is a novel pyridazine derivative that has gained considerable attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Novel rigid spacers bearing heterocyclic ligands have been synthesized to investigate long-range intramolecular electron transfer involving metal centers, highlighting the structural versatility and potential for electron transfer studies (Golka et al., 1992).
- Facile preparation methods for 1,2-diols from chalcones have been explored, demonstrating the compound's role in synthesizing new molecules and understanding their crystalline structures (Obregón-Mendoza et al., 2015).
Photophysical and Electrochemical Properties
- Research into the synthesis, photophysical, and electrochemical properties of 4'-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines has been conducted, offering insights into their potential applications in materials science and as fluorescent probes (Golla et al., 2020).
Potential Biological Applications
- Studies have been directed towards synthesizing new heterocycles derived from 2-acetylnaphthalene, showing promise in antioxidant activities. This suggests a potential avenue for the exploration of these compounds in pharmaceutical applications (Taha, 2012).
- Synthesis and biological evaluation of naphthylmethyl-1, 3, 4-oxadiazoles for antioxidant and antibacterial activities have been reported, indicating the compound's potential in developing new therapeutic agents (Soumya & Rajitha, 2015).
Propiedades
IUPAC Name |
6-(2,5-dimethoxyphenyl)-2-(naphthalen-1-ylmethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-27-18-10-12-22(28-2)20(14-18)21-11-13-23(26)25(24-21)15-17-8-5-7-16-6-3-4-9-19(16)17/h3-14H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHGFBVUZWAEDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2817876.png)
![4-fluoro-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2817878.png)
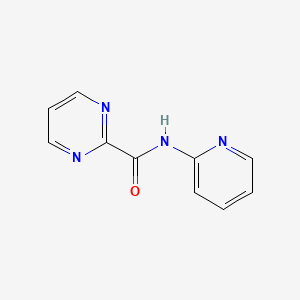

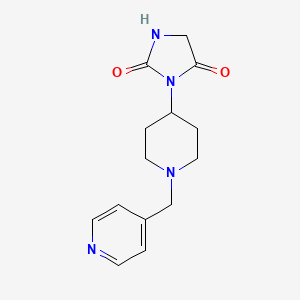

![1-[(4-Chlorophenyl)sulfonyl]-4-(morpholinomethyl)-4-piperidinol](/img/structure/B2817887.png)
![1-{[6-(3-Bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl}indoline](/img/structure/B2817889.png)
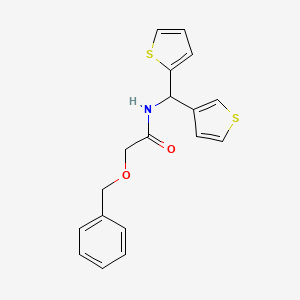
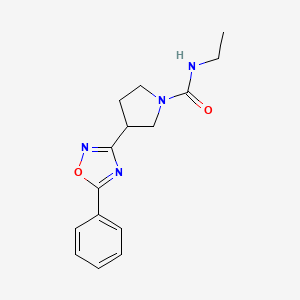
![10-Oxa-6-azaspiro[4.6]undecan-7-one](/img/structure/B2817894.png)
![3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2817896.png)
![6-Bromo-[1,2,4]triazolo[1,5-b]pyridazin-2-amine](/img/structure/B2817897.png)
